PF-06424439 Mesylate

Catalog No.
S539173
CAS No.
1469284-79-4
M.F
C23H30ClN7O4S
M. Wt
536.04
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06424439 Mesylate

CAS Number

1469284-79-4

Product Name

PF-06424439 Mesylate

IUPAC Name

[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone;methanesulfonic acid

Molecular Formula

C23H30ClN7O4S

Molecular Weight

536.04

InChI

InChI=1S/C22H26ClN7O.CH4O3S/c23-16-12-24-30(14-16)22(7-8-22)21-25-17-5-6-18(26-19(17)27-21)29-11-3-4-15(13-29)20(31)28-9-1-2-10-28;1-5(2,3)4/h5-6,12,14-15H,1-4,7-11,13H2,(H,25,26,27);1H3,(H,2,3,4)/t15-;/m1./s1

InChI Key

ZSTFDNQQOJUJFL-XFULWGLBSA-N

SMILES

CS(=O)(=O)O.C1CCN(C1)C(=O)C2CCCN(C2)C3=NC4=C(C=C3)NC(=N4)C5(CC5)N6C=C(C=N6)Cl

solubility

Soluble in DMSO

Synonyms

PF-06424439 Mesylate; PF 06424439 Mesylate; PF06424439 Mesylate;

The exact mass of the compound PF-06424439 Mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-06424439 Mesylate is a highly potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT2), the enzyme responsible for catalyzing the final step of triacylglycerol synthesis. Originally discovered by Pfizer, this imidazopyridine derivative features a strategic sp3-hybridized carbon center that optimizes its lipophilic efficiency and metabolic stability[1]. Procured primarily as the methanesulfonate (mesylate) salt to maximize aqueous solubility, it serves as the premier benchmark compound for preclinical models of hepatic steatosis, non-alcoholic steatohepatitis (NASH), and dyslipidemia . Its well-characterized pharmacokinetic profile and lack of off-target acyltransferase activity make it an essential reference material for metabolic disease research and drug development workflows.

Substituting PF-06424439 with generic 'DGAT inhibitors' or earlier-generation hits severely compromises experimental validity. DGAT1 and DGAT2 serve distinct, non-redundant physiological roles; DGAT1 primarily manages dietary fat absorption in the intestine, while DGAT2 drives de novo hepatic triglyceride synthesis and VLDL production. Using a DGAT1-biased or non-selective inhibitor confounds liver-specific metabolic models [1]. Furthermore, earlier imidazopyridine hits suffered from rapid metabolic clearance via N-glucuronidation, rendering them unsuitable for sustained in vivo studies. PF-06424439 overcomes this via a unique cyclopropyl spacer that blocks N-glucuronidation. Finally, procuring the free base form instead of the mesylate salt (CAS 1469284-79-4) drastically reduces aqueous solubility, leading to precipitation in standard dosing vehicles (like CMC-Na) and erratic pharmacokinetic exposure during oral administration .

Absolute Isoform Selectivity: DGAT2 vs. DGAT1

PF-06424439 demonstrates exquisite selectivity for DGAT2 over related acyltransferases. In vitro profiling reveals an IC50 of 14 nM for DGAT2, while maintaining an IC50 >50 μM for DGAT1, MGAT1, MGAT2, and MGAT3 [1]. This represents a >3500-fold selectivity window, ensuring that observed reductions in triglyceride synthesis are exclusively driven by DGAT2 inhibition without confounding intestinal lipid absorption pathways managed by DGAT1.

Evidence DimensionEnzymatic IC50
Target Compound Data14 nM (DGAT2)
Comparator Or BaselineDGAT1 and MGAT1-3: >50,000 nM
Quantified Difference>3500-fold selectivity for DGAT2
ConditionsIn vitro enzymatic assay

Guarantees isolated pharmacological targeting of hepatic lipogenesis, critical for validating NASH and dyslipidemia models.

Metabolic Stability via N-Glucuronidation Suppression

Early imidazopyridine DGAT2 inhibitors exhibited poor in vivo utility due to rapid clearance via N-glucuronidation of the core structure. The structural design of PF-06424439 incorporates an sp3-hybridized cyclopropyl spacer that sterically blocks this metabolic liability [1]. This modification shifts clearance to a moderate oxidative pathway (18 mL/min/kg in rats), yielding an exceptional oral bioavailability of >100% in rodent models, compared to the negligible systemic exposure of earlier unoptimized analogs.

Evidence DimensionOral Bioavailability and Clearance
Target Compound Data>100% oral bioavailability, 18 mL/min/kg clearance
Comparator Or BaselineEarly imidazopyridine hits: Rapid clearance, low bioavailability
Quantified DifferenceComplete suppression of N-glucuronidation liability
ConditionsIn vivo pharmacokinetic profiling in rats

Ensures sustained, predictable systemic exposure required for multi-day in vivo efficacy studies.

Formulation Superiority of the Mesylate Salt

The procurement of PF-06424439 as a methanesulfonate (mesylate) salt (CAS 1469284-79-4) provides a massive processability advantage over its free base counterpart. The mesylate salt achieves an aqueous solubility of up to 53.6 mg/mL (100 mM) . This high solubility enables the preparation of clear, homogeneous solutions or stable suspensions in standard vehicles like CMC-Na or PEG300/Tween80, whereas typical lipophilic free-base inhibitors often precipitate, causing erratic oral absorption.

Evidence DimensionMaximum Aqueous Solubility
Target Compound Data53.6 mg/mL
Comparator Or BaselineTypical lipophilic free bases: <1 mg/mL
Quantified Difference>50-fold increase in aqueous solubility
ConditionsRoom temperature dissolution in water/DMSO

Prevents dosing vehicle precipitation, ensuring reproducible pharmacokinetics and reducing animal cohort variability.

Long-Residence Time Enzyme Kinetics

Beyond simple competitive inhibition, PF-06424439 functions as a slowly reversible, time-dependent inhibitor. Mechanistic characterization shows it binds DGAT2 in a two-step mechanism, forming an initial complex that isomerizes into a high-affinity state (EI*), acting noncompetitively with respect to the acyl-CoA substrate [1]. This long residence time ensures sustained target engagement even as local drug concentrations fluctuate between dosing intervals.

Evidence DimensionInhibition Mechanism
Target Compound DataTwo-step, time-dependent noncompetitive inhibition
Comparator Or BaselineStandard rapid-equilibrium competitive inhibitors
Quantified DifferenceFormation of high-affinity isomerized complex (EI*)
ConditionsDetailed kinetic analysis with acyl-CoA substrate

Provides durable target suppression in vivo, allowing for less frequent dosing regimens in chronic metabolic studies.

Preclinical Benchmarking in NASH and Steatosis Models

Due to its >100% oral bioavailability and >3500-fold selectivity, PF-06424439 is the definitive positive control for reducing hepatic triglyceride pools and VLDL secretion in diet-induced dyslipidemia models (e.g., Ldlr-/- mice) [1].

Pharmacokinetic Optimization Reference

Used by medicinal chemistry teams as a structural benchmark for overcoming N-glucuronidation liabilities via sp3-carbon insertion, guiding the design of next-generation metabolically stable imidazopyridines [1].

De Novo Lipogenesis Assays in Human Hepatocytes

The high aqueous solubility of the mesylate salt allows for precise, vehicle-free cellular dosing in vitro, making it the ideal tool compound for isolating DGAT2-driven lipid droplet formation from exogenous lipid uptake [1].

Long-Residence Time Kinetic Modeling

Serves as a primary reference compound in biochemical assays evaluating two-step, time-dependent noncompetitive enzyme inhibition, crucial for identifying drugs with sustained target engagement[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Futatsugi K, Kung DW, Orr ST, Cabral S, Hepworth D, Aspnes G, Bader S, Bian J, Boehm M, Carpino PA, Coffey SB, Dowling MS, Herr M, Jiao W, Lavergne SY, Li Q, Clark RW, Erion DM, Kou K, Lee K, Pabst BA, Perez SM, Purkal J, Jorgensen CC, Goosen TC, Gosset JR, Niosi M, Pettersen JC, Pfefferkorn JA, Ahn K, Goodwin B. Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). J Med Chem. 2015 Sep 24;58(18):7173-85. doi: 10.1021/acs.jmedchem.5b01006. PubMed PMID: 26349027.

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